molecular formula C18H11ClF3N5O2 B2482313 6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 888418-74-4

6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2482313
CAS RN: 888418-74-4
M. Wt: 421.76
InChI Key: FDESHLCVQMPHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazolopyrimidinones generally involves multistep chemical reactions, starting from base pyrimidinone compounds and then introducing various substituents through regioselective alkylation, cyclization, or other synthetic strategies. For example, Islam et al. (2008) described the preparation of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones through nitrosative cyclization followed by regioselective alkylation, which could be analogous to the synthesis steps for the compound (Islam, Ashida, & Nagamatsu, 2008).

Molecular Structure Analysis

The molecular structure of triazolopyrimidinones is characterized by the presence of a triazolopyrimidine core, which may be further modified with various substituents that influence the compound's chemical behavior and biological activity. Crystal structure analysis, such as that performed by Repich et al. (2017), provides detailed insights into the geometric configuration, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the reactivity and stability of these molecules (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Reactions and Properties

Triazolopyrimidinones undergo various chemical reactions, including N- and O-alkylation, cyclization, and interactions with nucleophiles or electrophiles, depending on the functional groups present in the molecule. The regioselectivity and outcome of these reactions can significantly affect the compound's biological activity and pharmacological profile. For instance, the alkylation reactions described by Islam et al. (2008) highlight the chemical reactivity and potential modifications that can be applied to triazolopyrimidinones (Islam, Ashida, & Nagamatsu, 2008).

Physical Properties Analysis

The physical properties of triazolopyrimidinones, such as solubility, melting point, and crystal structure, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's suitability for pharmaceutical development, including formulation and delivery methods. The crystal structure analysis provides insight into the compound's stability and solid-state properties, as demonstrated by the work of Repich et al. (2017) (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Scientific Research Applications

Anticancer and Antitumor Activities

Research has identified the potential anticancer and antitumor activities of triazolopyrimidines, a class of compounds related to the specified chemical. For example, TTI-237, a microtubule-active compound with a novel structure, demonstrated in vivo antitumor activity in mouse models of human cancer. It represents a unique class of triazolopyrimidines previously not known to bind to tubulin but showing properties that distinguish it from other microtubule-active compounds (Beyer et al., 2008). Additionally, another study synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer agents, revealing their mechanism of action through tubulin inhibition, providing insights into the synthesis and structure-activity relationships of these compounds (Zhang et al., 2007).

Antimicrobial Activity

Compounds bearing the triazolopyrimidine moiety have been explored for their antimicrobial potential. A study on the synthesis and antimicrobial activity of novel quinoline, chromene, pyrazole derivatives incorporating the triazolopyrimidine structure demonstrated that some compounds exhibit promising antimicrobial effects (Abu‐Hashem & Gouda, 2017).

Supramolecular Chemistry

The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been identified as a suitable module for novel crown-containing hydrogen-bonded supramolecular assemblies. This highlights the chemical versatility and potential application in materials science of compounds related to the specified chemical structure (Fonari et al., 2004).

Antiasthma Agents

The related triazolopyrimidines have been identified as potential antiasthma agents. A study focused on the synthesis of triazolopyrimidines as mediator release inhibitors, showing promise for further pharmacological and toxicological studies in the context of asthma treatment (Medwid et al., 1990).

Chemical Synthesis and Characterization

Several studies have been dedicated to the synthesis, chemical characterization, and exploration of novel reactions involving triazolopyrimidines. For example, research on the synthesis and Dimroth rearrangement of 6-cyano-l,2,4-triazolo-[4,3-a]pyrimidin-5- and 7-ones provided novel insights into the alkylation with orthoesters and the participation of the cyano group in rearrangements (El Ashry et al., 1998).

properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5O2/c19-12-3-1-2-11(8-12)9-26-10-23-16-15(17(26)28)24-25-27(16)13-4-6-14(7-5-13)29-18(20,21)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDESHLCVQMPHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.